molecular formula C6H8OS B074786 Furfuryl methyl sulfide CAS No. 1438-91-1

Furfuryl methyl sulfide

Cat. No.: B074786
CAS No.: 1438-91-1
M. Wt: 128.19 g/mol
InChI Key: SKSFHXVDHVKIBN-UHFFFAOYSA-N
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Description

Furfuryl methyl sulfide is a volatile organosulfur compound of significant interest in research, particularly within the fields of flavor and fragrance chemistry and food science. It is a key aroma constituent, naturally present in coffee and roasted foods, and is characterized by its strong, sulfurous, coffee-like, and sometimes burnt aroma. Its primary research value lies in its application as a reference standard for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the precise identification and quantification of this potent flavor molecule in complex matrices. Researchers utilize it to study the Maillard reaction pathways that generate such sulfur-containing heterocyclic compounds during thermal processing of foods. Furthermore, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry. Its structure, featuring a reactive furan ring and a thioether moiety, allows for further chemical modifications, making it a building block for the synthesis of more complex molecules for materials science and pharmaceutical research. This product is provided as a high-purity compound to ensure reliable and reproducible experimental results. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(methylsulfanylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-8-5-6-3-2-4-7-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFHXVDHVKIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061693
Record name Furan, 2-[(methylthio)methyl]-
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Molecular Weight

128.19 g/mol
Source PubChem
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Physical Description

Colourless to pale brown liquid; cooked onion-garlic-radish-mustard notes in dilution, strong sulfuraceous, coffee-like
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

64.00 to 65.00 °C. @ 15.00 mm Hg
Record name 2-(Methylthiomethyl)furan
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-(Methylthiomethyl)furan
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.082-1.089 (20°)
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1438-91-1
Record name 2-[(Methylthio)methyl]furan
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Record name Furfuryl methyl sulfide
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Record name Furan, 2-[(methylthio)methyl]-
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Record name Furan, 2-[(methylthio)methyl]-
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Record name 2-[(methylthio)methyl]furan
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Record name FURFURYL METHYL SULFIDE
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Record name 2-(Methylthiomethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032916
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Kinetics

The decomposition mechanism involves intramolecular hydrogen transfer from the furan oxygen to the thiocarbonyl sulfur, followed by synchronous C–O bond cleavage and COS extrusion. Kinetic analysis in xylene solvent revealed an activation enthalpy (ΔH‡) of 28.0 ± 1.3 kcal mol⁻¹ and an activation entropy (ΔS‡) of −2 ± 4 cal K⁻¹ mol⁻¹, consistent with a concerted process. Solvent polarity significantly influences reaction rates, with polar aprotic solvents accelerating decomposition by stabilizing the transition state.

Synthetic Protocol

A typical procedure involves:

  • Preparing O-furfuryl S-methyl xanthate from furfuryl alcohol and carbon disulfide under basic conditions.

  • Heating the xanthate in xylene at 150°C for 6–8 hours under inert atmosphere.

  • Isolating the product via fractional distillation (yield: 60–70%).

This method offers simplicity but requires careful temperature control to minimize side reactions, such as the formation of S-furfuryl S-methyl dithiocarbonate byproducts.

Alkylation of Sodium Furfuryl Mercaptide

The nucleophilic substitution of methyl halides with sodium furfuryl mercaptide provides a versatile route to this compound. Kirner and Richter first reported this approach, which was later optimized by Obata et al. for improved yields.

Reaction Conditions and Optimization

The mercaptide intermediate is generated by treating furfuryl mercaptan with sodium methoxide in methanol. Subsequent addition of methyl iodide at room temperature affords the sulfide after 12–24 hours. Key parameters include:

  • Solvent : Methanol enhances nucleophilicity but may lead to solvolysis; ethereal solvents reduce side reactions.

  • Temperature : Room temperature (25°C) minimizes competing elimination pathways.

  • Stoichiometry : A 1:1 molar ratio of mercaptide to methyl iodide ensures complete conversion.

Yields reach 40% under optimized conditions, with higher purity achieved through vacuum distillation (b.p. 45–47°C at 12 mmHg).

Comparative Analysis with Dimethyl Sulfate

Substituting methyl iodide with dimethyl sulfate improves atom economy and reduces halide waste. Hashiaume et al. achieved a 58% yield by reacting sodium furfuryl mercaptide with dimethyl sulfate under reflux. However, this method requires stringent pH control to prevent hydrolysis of the sulfate ester.

Reduction of Furfuryl Disulfide Derivatives

Early synthetic routes exploited the reduction of furfuryl disulfide intermediates, though this method has largely been superseded by more direct approaches. Patent US1715795A describes a two-step process involving:

  • Disulfide formation : Treating furfurol with ammonium sulfhydrate yields furfuryl disulfide.

  • Reductive cleavage : Sodium in alcohol reduces the disulfide to furfuryl mercaptan, which is subsequently methylated.

While historically significant, this method suffers from low overall yields (30–35%) and challenges in handling malodorous intermediates.

Critical Evaluation of Methodologies

Method Yield (%) Advantages Limitations
Xanthate decomposition60–70High purity, no halide byproductsHigh energy input, COS generation
Mercaptide alkylation40–58Mild conditions, scalableSolvent waste, halide usage
Disulfide reduction30–35Historical relevanceLow yield, complex purification

Chemical Reactions Analysis

Furfuryl methyl sulfide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flavoring Agent in Food Products

Furfuryl methyl sulfide is primarily utilized as a flavoring agent due to its unique aroma profile, which is often described as coffee-like or roasted. Its applications include:

  • Baked Goods: Used at concentrations of approximately 14 ppm.
  • Soft Confectionery: Typically used at around 10 ppm.
  • Frozen Dairy Products: Incorporated at about 7 ppm.
  • Meat Products: Commonly added at 7 ppm.
  • Desserts and Alcoholic Beverages: Utilized at 4 ppm.
  • Soft Drinks and Sauces: Recommended usage is around 2 ppm .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound derivatives in food preservation due to their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against foodborne pathogens, making them promising candidates for natural preservatives. Key findings include:

  • Synthesis of Derivatives: Novel derivatives of 2-methyl-3-furyl sulfide have been synthesized, showing effective antimicrobial activity against various bacterial and fungal strains.
  • Mechanism of Action: These compounds may inhibit biofilm formation and bacterial growth by disrupting quorum sensing mechanisms in pathogens such as Hafnia alvei and methicillin-resistant Staphylococcus aureus (MRSA) .

Industrial Applications

Beyond food flavoring and preservation, this compound serves several roles in industrial applications:

  • Fragrance Industry: It is employed in perfumes and scented products due to its pleasant aroma, contributing to the overall fragrance profile.
  • Chemical Synthesis: The compound acts as a building block in organic synthesis, particularly in the development of other sulfur-containing compounds .
  • Research Applications: Studies have explored its potential anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species production .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activities of synthesized 2-methyl-3-furyl sulfide derivatives against common foodborne bacteria. The disk diffusion method was employed to measure inhibition zones, revealing that certain derivatives significantly inhibited bacterial growth, suggesting their potential use in food preservation .

Case Study 2: Flavor Profile Analysis

Research conducted on the sensory characteristics of this compound confirmed its effectiveness in enhancing the flavor profile of coffee and meat products. The stability of the compound under various conditions was also assessed, indicating that it maintains its flavor integrity over time .

Mechanism of Action

The mechanism of action of furfuryl methyl sulfide involves its interaction with molecular targets and pathways related to sulfur metabolism. It can act as a nucleophile in chemical reactions, participating in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its sulfur-containing structure plays a crucial role in its reactivity .

Comparison with Similar Compounds

Furfuryl Alcohol

  • Structural Similarity : Both compounds share a furan backbone, but furfuryl alcohol has a hydroxyl (-OH) group instead of a methylthio group.
  • Reactivity: Furfuryl methyl sulfide and furfuryl alcohol exhibit parallel reactivity in acid-catalyzed conversion to levulinic acid due to their analogous molecular configurations.
  • Yield: The yield of levulinic acid from this compound increases monotonically with reaction time, mirroring trends observed for furfuryl alcohol .

Furfuryl Methyl Disulfide

  • Structure : Contains a disulfide (-S-S-) bridge instead of a single thioether bond.
  • Aroma Profile: Furfuryl methyl disulfide contributes a stronger "roasted coffee" aroma compared to the "garlic-like" notes of this compound .
  • Concentration in Coffee : Furfuryl methyl disulfide is present at higher concentrations (64.93 ± 5.14 μg/L) compared to this compound (6.98 ± 0.33 μg/L) in fermented coffee beans .
  • Antimicrobial Activity : Methyl furfuryl disulfide exhibits stronger biofilm inhibition in Hafnia alvei compared to this compound .

Furfuryl Thioacetate

  • Structure : Features an acetylated thioester (-S-CO-CH₃) group.
  • Aroma: Imparts a "sulfurous, roasted, burnt" aroma, distinct from the pungent garlic notes of this compound .
  • Concentration in Coffee : Lower abundance (2.11 ± 0.15 μg/L) compared to this compound .

Functional Comparison with Other Sulfur Compounds

2-Methyl-3-Furyl Sulfide Derivatives

  • Applications : Used as preservatives in food and pharmaceuticals, whereas this compound is primarily a flavorant .

Diallyl Sulfides (e.g., Diallyl Disulfide)

  • Bioactivity : Diallyl disulfide shows superior antibacterial activity against Salmonella and Vibrio parahaemolyticus compared to this compound .
  • Aroma : Imparts alliaceous (garlic) aromas but lacks the vegetable-like undertones of this compound .

Key Data Tables

Table 1: Concentration of Sulfur Compounds in Fermented Coffee (μg/L)

Compound Mean Concentration Aroma Description
This compound 6.98 ± 0.33 Sulfurous, pungent, garlic
Furfuryl methyl disulfide 64.93 ± 5.14 Roasted coffee
Furfuryl thioacetate 2.11 ± 0.15 Roasted, burnt

Data sourced from coffee fermentation studies

Biological Activity

Furfuryl methyl sulfide (FMS) is a sulfur-containing compound with potential biological activities that have garnered interest in various fields, including food preservation, pharmaceuticals, and agriculture. This article provides a comprehensive overview of the biological activity of FMS, focusing on its antimicrobial properties, toxicity profiles, and potential applications.

  • Molecular Formula : C6_6H8_8OS
  • Molecular Weight : 128.19 g/mol
  • CAS Number : 1438-91-1
  • IUPAC Name : 2-(methylsulfanylmethyl)furan
  • Physical State : Liquid at room temperature
  • Boiling Point : 65 °C at 15 mmHg
  • Flash Point : 63 °C

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of FMS can inhibit the growth of foodborne microorganisms, making them valuable in food preservation.

Key Findings

  • Antibacterial Activity :
    • Studies have shown that FMS derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, compounds derived from 2-methyl-3-furyl sulfide were found to induce DNA breakage in human leukemia cells and produce reactive oxygen species, leading to apoptosis .
    • In vitro tests revealed that specific FMS derivatives showed significant inhibition zones against Listeria monocytogenes, Vibrio parahemolyticus, and Penicillium italicum .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various FMS derivatives were determined through disk diffusion tests. Notably, several compounds demonstrated effective antimicrobial activity at concentrations as low as 0.5 mg/mL against certain bacteria and fungi .

Table 1: Antimicrobial Activity of FMS Derivatives

CompoundPathogenInhibition Zone (mm)MIC (mg/mL)
3aL. monocytogenes140.5
3bV. parahemolyticus120.5
3cP. italicum100.8
3dA. niger150.7
3eM. racemosus110.6

Toxicity Profiles

The safety assessment of this compound has been conducted through various studies to determine its no-observed-effect level (NOEL). A dietary study in rats indicated a NOEL of approximately 1.2 mg/kg body weight per day for related compounds . This suggests a relatively low toxicity profile when consumed within specified limits.

Case Studies

  • Food Preservation :
    • The application of FMS in food preservation has been explored due to its antimicrobial properties, which can help extend the shelf life of perishable products by inhibiting microbial growth .
  • Pharmaceutical Applications :
    • Research indicates that FMS and its derivatives may serve as lead compounds for developing new antimicrobial agents targeting resistant strains of bacteria .

Q & A

Q. Methodological Guidance

  • Purity Analysis : Use gas chromatography–mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve co-eluting sulfur-containing byproducts .
  • Yield Optimization : Employ a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).

What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

Advanced Research Question
this compound’s volatility and sulfur functionality complicate its detection in multicomponent systems (e.g., biological or environmental samples). Key techniques include:

  • GC-MS with Sulfur-Specific Detection : Use pulsed flame photometric detection (PFPD) to enhance selectivity for sulfur-containing compounds. Retention indices for this compound are reported in NIST databases (e.g., NIST Chemistry WebBook) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.1 ppm for S–CH₃; δ 6.3–7.4 ppm for furan protons) and ¹³C NMR (δ 12–15 ppm for S–CH₃) for structural confirmation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₈OS, [M+H]⁺ = 129.0373) to distinguish from isobaric compounds .

How can researchers resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Question
Discrepancies in properties like boiling point (reported 150–160°C) and solubility may arise from impurities or measurement protocols. For example:

  • Boiling Point Variability : Impurities (e.g., residual solvents) lower observed boiling points. Use vacuum distillation with inline GC monitoring for accurate determination .
  • Solubility in Polar Solvents : Conflicting data may stem from oxidation during testing. Conduct solubility studies under nitrogen with freshly distilled samples .

Q. Methodological Guidance

  • Validate purity via elemental analysis (C, H, S) and cross-reference with computational predictions (e.g., COSMO-RS for solubility).
  • Replicate experiments using standardized IUPAC protocols for physicochemical characterization .

What strategies are effective for studying the degradation pathways of this compound under environmental or biological conditions?

Advanced Research Question
Degradation mechanisms depend on environmental factors:

  • Oxidative Pathways : In aerobic conditions, sulfoxide (furfuryl methyl sulfoxide) and sulfone derivatives form via radical intermediates. Use electron paramagnetic resonance (EPR) to detect transient radicals .
  • Hydrolytic Stability : Under acidic or alkaline conditions, cleavage of the thioether bond may occur. Monitor via HPLC with UV detection (λ = 254 nm) .

Q. Experimental Design

  • Use isotopically labeled analogs (e.g., ¹³C-methyl groups) to track degradation products via LC-MS/MS.
  • Simulate environmental conditions in controlled reactors (e.g., pH, UV exposure) and quantify degradation kinetics .

How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Advanced Research Question
Density functional theory (DFT) calculations predict reaction pathways and transition states. For example:

  • Catalytic Hydrogenation : Model interactions with palladium or nickel catalysts to predict selectivity for sulfur removal versus furan ring hydrogenation .
  • Adsorption Studies : Molecular dynamics (MD) simulations assess binding affinity to catalytic surfaces (e.g., zeolites or metal-organic frameworks) .

Q. Methodological Guidance

  • Benchmark computational results against experimental data (e.g., activation energies from Arrhenius plots).
  • Use software like Gaussian or ORCA for DFT, and VASP for surface adsorption studies .

What are the challenges in quantifying trace levels of this compound in biological systems, and how can they be mitigated?

Advanced Research Question
Low concentrations (ppb levels) and matrix interference (e.g., from proteins or lipids) complicate detection. Solutions include:

  • Derivatization : Convert thioethers to stable derivatives (e.g., with pentafluorobenzyl bromide) for enhanced GC-MS sensitivity .
  • Solid-Phase Microextraction (SPME) : Use carboxen/polydimethylsiloxane fibers to preconcentrate analytes from biological fluids .

Q. Validation

  • Spike-and-recovery experiments in relevant matrices (e.g., plasma or urine) to assess accuracy (target: 85–115% recovery).
  • Cross-validate with alternative techniques (e.g., LC-MS/MS) to rule out false positives .

How do structural modifications to the furan ring or methyl group alter the chemical behavior of this compound?

Basic Research Question
Substituents on the furan ring (e.g., electron-withdrawing groups) or methyl group (e.g., isotopic labeling) influence reactivity:

  • Electron-Deficient Furan Rings : Increase susceptibility to electrophilic attack, altering sulfonation or halogenation pathways .
  • Deuterated Methyl Groups : Use ²H NMR to study stereochemical effects in asymmetric reactions .

Q. Experimental Approach

  • Synthesize analogs (e.g., 5-nitrothis compound) and compare reaction rates via kinetic studies.
  • Corrate Hammett σ values with observed reactivity trends .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data are limited, general precautions for volatile sulfur compounds apply:

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV-TWA for similar thioethers: 0.5 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to flammability: flash point ~45°C) .

Q. Risk Mitigation

  • Store under nitrogen at 4°C to prevent oxidation.
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) if used in biological studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furfuryl methyl sulfide
Reactant of Route 2
Furfuryl methyl sulfide

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